REACTION_SMILES
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[CH3:13][C:14](=[O:15])[O:16][C:17](=[O:18])[CH3:19].[CH3:1][c:2]1[cH:3][cH:4][c:5]2[c:6]([CH2:11][NH2:12])[cH:7][nH:8][c:9]2[cH:10]1.[Cl:26][CH2:27][Cl:28].[cH:20]1[cH:21][cH:22][n:23][cH:24][cH:25]1>>[CH3:1][c:2]1[cH:3][cH:4][c:5]2[c:6]([CH2:11][NH:12][C:14]([CH3:13])=[O:15])[cH:7][nH:8][c:9]2[cH:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)OC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc2c(CN)c[nH]c2c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccncc1
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Name
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Type
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product
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Smiles
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CC(=O)NCc1c[nH]c2cc(C)ccc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |